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molecular formula C7H10N2 B151154 2-[(METHYLAMINO)METHYL]PYRIDINE CAS No. 21035-59-6

2-[(METHYLAMINO)METHYL]PYRIDINE

Cat. No. B151154
M. Wt: 122.17 g/mol
InChI Key: OOTKJPZEEVPWCR-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

To 4.98 g (0.0205 mole) of S-methyl-N-(4-chlorobenzyl)-N-methyl-N'-methylisothiourea prepared in (1) was added 25 ml of nitromethane and the mixture was refluxed for 6.5 hours. The nitromethane was distilled off and the residue was subjected to silica gel (240 g) column chromatography using MeOH-CHCl3 (1:10) as an eluent to give 5.23 g of an orange-colored oil. To this oil were added small amounts of EtOH and ether and the mixture was cooled in a dry ice-acetone bath and triturated to give crystals. After addition of ether, the crystals were collected by filtration, washed with ether and dried. The procedure gave 3.69 g of the title compound as pale yellow crystals.
Name
S-methyl-N-(4-chlorobenzyl)-N-methyl-N'-methylisothiourea
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CSC(=NC)[N:4]([CH2:6][C:7]1[CH:12]=[CH:11][C:10](Cl)=[CH:9]C=1)[CH3:5].C[NH:17]C(N(C)CC1C=CN=CC=1)=S>[N+](C)([O-])=O>[CH3:5][NH:4][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:17]=1

Inputs

Step One
Name
S-methyl-N-(4-chlorobenzyl)-N-methyl-N'-methylisothiourea
Quantity
4.98 g
Type
reactant
Smiles
CSC(N(C)CC1=CC=C(C=C1)Cl)=NC
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=S)N(CC1=CC=NC=C1)C
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6.5 hours
Duration
6.5 h
DISTILLATION
Type
DISTILLATION
Details
The nitromethane was distilled off

Outcomes

Product
Name
Type
product
Smiles
CNCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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